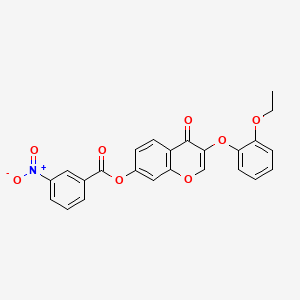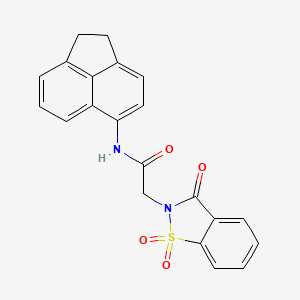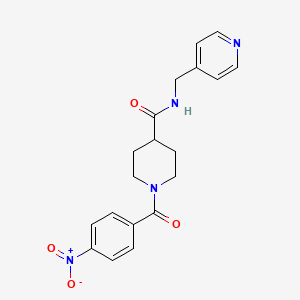
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
Overview
Description
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its functional groups, bond lengths and angles, and stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes chemical properties like acidity or basicity, reactivity with common reagents, and stability .Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate involves the inhibition of certain enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate in lab experiments is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, which is involved in the production of protective prostaglandins. However, one of the limitations is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate. One direction is to investigate its potential use as a therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to optimize its synthesis and improve its solubility for better bioavailability.
Scientific Research Applications
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Safety and Hazards
Properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO8/c1-2-30-19-8-3-4-9-20(19)33-22-14-31-21-13-17(10-11-18(21)23(22)26)32-24(27)15-6-5-7-16(12-15)25(28)29/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHASHOJBFPJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (4-{[3-(2-cyclopentylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3539912.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3539916.png)
![3-(1,3-benzodioxol-5-yl)-7-benzylidene-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3539923.png)
![2-chloro-4-nitro-N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3539929.png)
![6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B3539940.png)

![5-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3539956.png)
![3-ethoxy-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B3539966.png)

![2-methyl-3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B3539981.png)

![N-(2,4-dichlorophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3540002.png)
![methyl (3-{[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B3540007.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(3-nitrophenyl)-2H-chromen-2-one](/img/structure/B3540010.png)
